molecular formula C8H10BrClFN B13614320 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride

1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride

Cat. No.: B13614320
M. Wt: 254.53 g/mol
InChI Key: HEMZLRIEEXINNO-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 6-position.

    Amination: The resulting 3-bromo-6-fluoro-2-methylphenyl compound is then reacted with methanamine in the presence of a suitable base to form the methanamine derivative.

    Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

    Oxidation Products: Imines, amides, or carboxylic acids.

    Reduction Products: Primary or secondary amines.

Scientific Research Applications

1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 1-(3-Bromo-2-fluorophenyl)methanaminehydrochloride
  • 1-(3-Chloro-6-fluoro-2-methylphenyl)methanaminehydrochloride
  • 1-(3-Bromo-6-chloro-2-methylphenyl)methanaminehydrochloride

Uniqueness: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

(3-bromo-6-fluoro-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c1-5-6(4-11)8(10)3-2-7(5)9;/h2-3H,4,11H2,1H3;1H

InChI Key

HEMZLRIEEXINNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CN)F)Br.Cl

Origin of Product

United States

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